Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate
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Overview
Description
ISOPROPYL 4-CYANO-5-[(3-CYCLOPENTYLPROPANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and an isopropyl ester
Preparation Methods
The synthesis of ISOPROPYL 4-CYANO-5-[(3-CYCLOPENTYLPROPANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: This step often involves a nucleophilic substitution reaction using a cyanating agent.
Attachment of the isopropyl ester: This can be done through esterification reactions.
Addition of the cyclopentylpropanoyl group: This step may involve amide bond formation using appropriate reagents and conditions.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
ISOPROPYL 4-CYANO-5-[(3-CYCLOPENTYLPROPANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert the cyano group to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the conditions and reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which ISOPROPYL 4-CYANO-5-[(3-CYCLOPENTYLPROPANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyano group and thiophene ring could play crucial roles in these interactions, potentially affecting molecular pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and cyano-containing molecules. Compared to these, ISOPROPYL 4-CYANO-5-[(3-CYCLOPENTYLPROPANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness could translate to distinct chemical reactivity and biological activity, making it a valuable compound for further study.
References
- Selection of boron reagents for Suzuki–Miyaura coupling
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes
- A brief review of the biological potential of indole derivatives
Properties
Molecular Formula |
C18H24N2O3S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
propan-2-yl 4-cyano-5-(3-cyclopentylpropanoylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H24N2O3S/c1-11(2)23-18(22)16-12(3)14(10-19)17(24-16)20-15(21)9-8-13-6-4-5-7-13/h11,13H,4-9H2,1-3H3,(H,20,21) |
InChI Key |
BWVRWWMYJALPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCC2CCCC2)C(=O)OC(C)C |
Origin of Product |
United States |
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